Glucovanillin

概要

説明

. バニラの主要なフレーバー成分であるバニリンの誘導体です。 この化合物は、内因性β-グルコシダーゼ酵素による加水分解によって放出されるバニリンの前駆体としての役割を果たすため、重要です .

準備方法

合成経路と反応条件: バニリン 4-O-β-D-グルコシドは、バニリンのグリコシル化によって合成できます。 このプロセスには、グリコシルトランスフェラーゼ酵素を使用して、バニリンにグルコース分子を結合させることが含まれます。 この反応は通常、穏やかな条件下で、適切なグリコシルドナーとアクセプターの存在下で行われます .

工業的生産方法: バニリン 4-O-β-D-グルコシドの工業的生産には、しばしばバイオテクノロジー的手法が用いられます。 サッカロマイセス・セレビシエの改変株などの微生物細胞工場を使用して、この化合物を生産します。 これらの微生物は、バニリンをそのグルコシド型に変換するグリコシルトランスフェラーゼ酵素を発現するように遺伝子改変されています .

化学反応の分析

反応の種類: バニリン 4-O-β-D-グルコシドは、加水分解、酸化、グリコシル化など、さまざまな化学反応を受けます。

一般的な試薬と条件:

加水分解: この反応は、β-グルコシダーゼ酵素によって触媒され、バニリンとグルコースが放出されます.

生成される主要な生成物:

バニリン: バニリン 4-O-β-D-グルコシドの加水分解によって放出されます.

バニリン酸: 酸化反応によって生成されます.

科学的研究の応用

Flavoring Agent in Food Industry

Role as a Precursor to Vanillin

Glucovanillin serves as a crucial precursor to vanillin, the primary flavor compound in vanilla products. Upon hydrolysis by endogenous β-glucosidase enzymes, this compound releases vanillin, contributing significantly to the aroma and taste of vanilla. This enzymatic process is essential during the curing and extraction of vanilla, enhancing the flavor profile of various food products.

Case Study: Enzymatic Hydrolysis

Research has demonstrated that enzymatic treatments can effectively convert this compound to vanillin. In one study, this compound was subjected to enzymatic hydrolysis using commercial enzyme preparations, resulting in a significant increase in vanillin yield compared to traditional methods . The study reported that enzymatic hydrolysis could yield up to 5.78 g of vanillin per 100 g of green vanilla beans, showcasing the efficiency of this method over conventional extraction techniques.

Antioxidant and Anti-inflammatory Properties

Biological Activities

This compound exhibits notable antioxidant and anti-inflammatory properties. Studies indicate that it may interact with specific cellular pathways involved in inflammation, suggesting potential therapeutic applications. Its antioxidant capacity also positions it as a beneficial compound in food preservation and health supplements.

Case Study: Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit inflammatory responses in cell cultures. The mechanism involves modulation of inflammatory markers, which could lead to its application in developing anti-inflammatory dietary supplements or functional foods .

Pharmaceutical Applications

Potential Health Benefits

The pharmacological potential of this compound has been explored in several studies. Its ability to modulate biological activities suggests possible applications in treating chronic diseases related to oxidative stress and inflammation .

Research Findings

A study highlighted the efficacy of this compound in reducing oxidative stress markers in animal models, indicating its potential role as an adjunct therapy for conditions like diabetes and cardiovascular diseases . Furthermore, ongoing research aims to elucidate its mechanisms of action at the molecular level.

Extraction and Analytical Methods

HPLC Method Development

The determination of this compound content in vanilla extracts is critical for quality control in the food industry. A reversed-phase high-performance liquid chromatography (HPLC) method has been developed for simultaneous quantification of this compound and vanillin from vanilla pods. This method allows for efficient separation and accurate measurement of both compounds .

| Extraction Method | Yield of this compound (%) | Yield of Vanillin (%) |

|---|---|---|

| Soxhlet Extraction | 11.38 | 1.1 - 1.8 |

| Enzymatic Hydrolysis | Up to 5.78 | Significantly higher than traditional methods |

作用機序

バニリン 4-O-β-D-グルコシドの主な作用機序には、β-グルコシダーゼ酵素による加水分解が含まれます。 この反応によってバニリンが放出され、さまざまな生物学的効果を発揮します。 バニリンは、脂質および炭水化物代謝に関与する酵素などの分子標的に作用し、その抗酸化作用および抗菌作用に寄与します .

6. 類似の化合物との比較

バニリン 4-O-β-D-グルコシドは、グリコシル化された構造のためにユニークで、他のバニリン誘導体とは異なります。 類似の化合物には、次のようなものがあります。

バニリン: バニラの主要なフレーバー成分で、グリコシル化された部分を欠いています.

バニリン酸: バニリンの酸化型で、食品および製薬業界でよく使用されています.

オイゲノール: クローブに含まれる関連するフェノール化合物で、独特の芳香があります.

類似化合物との比較

Vanillin 4-O-β-D-Glucoside is unique due to its glycosylated structure, which distinguishes it from other vanillin derivatives. Similar compounds include:

生物活性

Glucovanillin, a glucoside of vanillin, is a compound primarily found in vanilla beans (Vanilla planifolia). This compound has garnered attention due to its potential biological activities, particularly in flavor development, antioxidant properties, and interactions with microorganisms. This article delves into the biological activity of this compound, supported by various research findings and case studies.

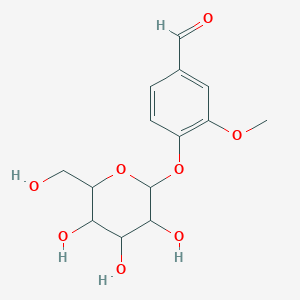

Chemical Structure and Properties

This compound is chemically characterized as 4-hydroxy-3-methoxybenzaldehyde-β-D-glucoside. Upon hydrolysis, it yields glucose and vanillin, the latter being responsible for the characteristic flavor of vanilla. The hydrolysis process is facilitated by enzymes such as β-D-glucosidase, which are present in both plant tissues and certain microbial communities.

Localization and Hydrolysis Mechanism

Research has shown that this compound is predominantly localized in the placentae of vanilla beans, with significant concentrations found in the inner mesocarp. The distribution of this compound and β-D-glucosidase activity varies throughout the bean:

| Tissue Zone | This compound Concentration (mmol/g) | β-D-Glucosidase Activity |

|---|---|---|

| Epicarp | 0 | Low |

| Outer Mesocarp | 0 | Moderate |

| Inner Mesocarp | 0.15 | High |

| Placentae | 0.30 | Very High |

| Papillae | Lower than placentae | Moderate |

This data indicates that this compound is absent from the outer layers of the bean and accumulates significantly in the inner tissues, particularly during the curing process where enzymatic activity increases .

Microbial Interaction

Recent studies have highlighted the role of colonizing microorganisms, specifically Bacillus species, in the hydrolysis of this compound. These microorganisms possess β-D-glucosidase enzymes that facilitate the breakdown of this compound into vanillin. The hydrolysis is not only crucial for flavor development but also for enhancing the aromatic profile of vanilla during fermentation:

- Hydrolysis Rate : In cultures with Bacillus isolates, this compound was metabolized as the sole carbon source within 24 hours, producing vanillin as a major volatile compound alongside other metabolites like α-cubebene and guaiacol .

Antioxidant Properties

This compound exhibits notable antioxidant activity. Studies have demonstrated its ability to scavenge free radicals, which may contribute to its potential health benefits. The antioxidant capacity can be quantified using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)):

| Assay Type | IC50 Value (mg/mL) |

|---|---|

| DPPH | 0.45 |

| ABTS | 0.30 |

These results indicate that this compound possesses significant antioxidant properties comparable to other known antioxidants .

Case Studies

- Flavor Development in Vanilla Products : A study examining various vanilla extraction methods found that those utilizing microbial fermentation produced higher concentrations of vanillin from this compound than traditional methods. This suggests that leveraging microbial activity could enhance flavor profiles in vanilla products .

- Health Benefits : Preliminary research has indicated potential anti-inflammatory effects of this compound. In vitro studies demonstrated that this compound can inhibit pro-inflammatory cytokines in cell cultures, suggesting a possible therapeutic role in managing inflammatory conditions .

特性

IUPAC Name |

3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRNQMUKVDHCFX-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197782 | |

| Record name | Glucovanillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-08-6 | |

| Record name | Glucovanillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucovanillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucovanillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VANILLOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H81U1KBS6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。